molecular formula C20H30O3 B016330 12-Hydroxyabietic acid CAS No. 3484-61-5

12-Hydroxyabietic acid

Cat. No.: B016330
CAS No.: 3484-61-5
M. Wt: 318.4 g/mol
InChI Key: DYNISIGUMYFVJW-UHFFFAOYSA-N
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Description

12-Hydroxyabietic acid is a naturally occurring diterpene acid primarily found in rosin, a resin obtained from pine trees. It is a colorless crystalline solid with the chemical formula C20H30O3 and a molecular weight of 318.45 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Hydroxyabietic acid can be synthesized through the hydrolysis of rosin followed by acidification. The process involves heating rosin with water under alkaline conditions to produce carboxylic acids, which are then acidified to convert carboxyl groups into hydroxyl groups, yielding this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of rosin from pine trees, followed by chemical processing to isolate and purify the compound. The process may include steps such as solvent extraction, crystallization, and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxyabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

12-Hydroxyabietic acid exhibits a range of biological activities that make it a compound of interest in pharmacological research:

  • Antimicrobial Properties : 12-HAA has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Research shows that 12-HAA can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .
  • Antitumor Activity : There is evidence supporting the antitumor properties of 12-HAA. It has been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells, indicating its potential use in cancer therapy .

Therapeutic Applications

The therapeutic potential of this compound spans several domains:

  • Gastrointestinal Disorders : Due to its cytoprotective properties, 12-HAA may be useful in treating gastrointestinal diseases such as ulcers and gastritis without the collateral effects associated with conventional antiulcer medications .
  • Metabolic Disorders : Preliminary studies suggest that 12-HAA may have anti-diabetic effects, potentially improving insulin sensitivity and glucose metabolism . This opens avenues for its use in managing type 2 diabetes.
  • Neuroprotective Effects : Compounds related to 12-HAA have shown promise in protecting neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Environmental Applications

In addition to its biological and therapeutic potentials, this compound plays a role in environmental science:

  • Biodegradation : Certain bacterial strains can utilize 12-HAA as a carbon source, highlighting its potential in bioremediation processes. This is particularly relevant in the treatment of pulp and paper mill effluents where chlorinated derivatives of abietic acids pose environmental hazards .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus and Candida albicans.
Anti-inflammatory EffectsReduced levels of TNF-α and IL-6 in macrophage cultures.
Antitumor ActivityInduced apoptosis in human glioblastoma cells with IC50 values indicating strong efficacy.
Environmental BiodegradationIdentified bacterial strains capable of degrading chlorinated derivatives of abietic acids, including 12-HAA.

Mechanism of Action

The mechanism of action of 12-Hydroxyabietic acid involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways and the inhibition of cell proliferation . Additionally, the compound’s anti-inflammatory effects are mediated by its interaction with inflammatory mediators and enzymes .

Comparison with Similar Compounds

Uniqueness: 12-Hydroxyabietic acid stands out due to its unique hydroxyl group at the 12th position, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in organic solvents and contributes to its diverse range of applications in various fields .

Biological Activity

12-Hydroxyabietic acid, a diterpene derived from abietic acid, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its hydroxyl group at the C-12 position of the abietane skeleton. The structural formula can be represented as follows:

C20H30O3\text{C}_{20}\text{H}_{30}\text{O}_3

This compound exhibits a unique arrangement of double bonds and functional groups that contribute to its biological activities.

1. Anti-Inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses. In vitro studies have demonstrated IC50 values for anti-inflammatory activity ranging from 10.79 μM to 23.96 μM across different cell lines, including HBEC3-KT and MRC-5 .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been tested against various Gram-positive and Gram-negative bacteria. Notably, it has shown promising results against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, particularly in extracts derived from Clinopodium bolivianum, which contains this compound .

3. Anticancer Properties

Emerging evidence suggests that this compound may exhibit anticancer effects. It has been implicated in inducing apoptosis in cancer cell lines through mechanisms that involve cell cycle arrest and modulation of apoptotic pathways. For instance, studies have reported that certain derivatives of abietane acids can induce G1 phase arrest in cancer cells .

Case Studies

Case Study 1: Anti-Inflammatory Mechanism

In a study focusing on the anti-inflammatory effects of extracts containing this compound, researchers found that treatment significantly reduced pro-inflammatory cytokine production in cultured human bronchial epithelial cells. The results highlighted the compound's potential as a therapeutic agent for respiratory diseases linked to inflammation .

Case Study 2: Antibacterial Efficacy

A separate investigation assessed the antibacterial activity of various extracts from C. bolivianum, revealing that the dichloromethane/methanol extract containing this compound effectively inhibited biofilm formation by Pseudomonas aeruginosa. This suggests its potential application in treating chronic infections where biofilm formation is a significant challenge .

Research Findings Summary Table

Biological ActivityIC50/EffectivenessReference
Anti-Inflammatory10.79 - 23.96 μM
AntibacterialMIC against S. aureus: <30 mg/mL
AnticancerInduces G1 arrest

Q & A

Basic Research Questions

Q. How can researchers optimize the extraction of 12-Hydroxyabietic acid from natural sources, and what methodological pitfalls should be avoided?

  • Methodological Answer : Extraction efficiency depends on solvent polarity, temperature, and source material preparation. For plant resins, a sequential extraction using hexane (non-polar) followed by ethanol (polar) is recommended to isolate diterpenoids like this compound. Validate purity via HPLC-UV (λ = 210–230 nm) and compare retention times against certified standards. Common pitfalls include incomplete removal of triglycerides (hexane step) and oxidation during drying; use inert gas (N₂) during solvent evaporation .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity in complex mixtures?

  • Methodological Answer : Combine NMR (¹H and ¹³C) for functional group identification and X-ray crystallography for absolute configuration determination. For mixtures, GC-MS or LC-HRMS with collision-induced dissociation (CID) can differentiate this compound from isomers (e.g., abietic acid derivatives). Cross-validate spectral data with databases like SciFinder or PubChem, ensuring peak assignments align with published fragmentation patterns .

Q. How should researchers design in vitro assays to evaluate the antimicrobial activity of this compound?

  • Methodological Answer : Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Prepare serial dilutions in dimethyl sulfoxide (DMSO ≤1% v/v) to avoid solvent toxicity. Include positive controls (e.g., ampicillin) and negative controls (solvent-only). Replicate experiments across bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and assess biofilm inhibition via crystal violet staining. Statistical analysis (ANOVA with Tukey post-hoc) is critical to confirm significance .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variability in compound purity, assay conditions, or cell lines. Conduct a systematic review (PRISMA guidelines) to identify confounding factors. Reproduce key studies using standardized materials (e.g., ATCC cell lines) and validate purity via orthogonal methods (HPLC + NMR). Use meta-analysis to quantify effect sizes and heterogeneity (I² statistic). Address publication bias via funnel plots .

Q. How can synthetic routes to this compound be optimized for regioselective hydroxylation?

  • Methodological Answer : Employ biocatalytic methods (e.g., cytochrome P450 enzymes) for site-specific hydroxylation of abietic acid. Compare with chemical methods (e.g., Sharpless dihydroxylation) and analyze regioselectivity via ¹H-NMR coupling constants. Optimize reaction conditions (pH, co-solvents) using design of experiments (DoE) software (e.g., MODDE). Characterize byproducts via LC-MS/MS and adjust catalyst loading to minimize side reactions .

Q. What computational approaches predict the environmental fate and toxicity of this compound derivatives?

  • Methodological Answer : Use QSAR models (e.g., ECOSAR) to estimate biodegradation rates and toxicity endpoints (LC50, EC50). Validate predictions with experimental data from Daphnia magna acute toxicity assays. Apply molecular docking (AutoDock Vina) to explore interactions with microbial enzymes (e.g., cytochrome P450). Cross-reference with metabolomics data to identify degradation pathways in soil/water systems .

Q. How can multi-omics approaches elucidate the biosynthetic pathways of this compound in plant resins?

  • Methodological Answer : Integrate transcriptomics (RNA-Seq) and metabolomics (LC-MS/MS) data from resin-producing tissues. Annotate candidate genes (e.g., diterpene synthases) via homology searches (BLASTP) and co-expression analysis (WGCNA). Validate enzyme function via heterologous expression in E. coli or yeast. Use isotopic labeling (¹³C-glucose) to trace carbon flux through proposed pathways .

Q. Data Presentation and Reproducibility

Q. What standards ensure reproducibility in reporting this compound research?

  • Methodological Answer : Follow the ARRIVE guidelines for experimental detail (e.g., exact solvent ratios, instrument calibration dates). Publish raw spectra, chromatograms, and crystallographic data in repositories (e.g., Zenodo). For bioassays, report exact cell passage numbers and culture conditions. Use version-controlled protocols (e.g., protocols.io ) and pre-register hypotheses on platforms like Open Science Framework .

Q. How should researchers address conflicting NMR assignments for this compound in literature?

  • Methodological Answer : Reanalyze disputed spectra using 2D techniques (HSQC, HMBC) to confirm scalar couplings and NOESY for spatial proximity. Compare with synthetic analogs (e.g., methylated derivatives) to isolate signal shifts. Collaborate with original authors to reconcile discrepancies, and publish corrigenda if errors are confirmed. Deposit validated spectra in public databases (e.g., NMRShiftDB) .

Properties

IUPAC Name

6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h6,10,12,15-17,21H,5,7-9,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNISIGUMYFVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1O)(CCCC3(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3484-61-5
Record name 12alpha-12-Hydroxy-7,13-abietadien-18-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

12-Hydroxyabietic acid
CID 14378711
12-Hydroxyabietic acid
Reactant of Route 3
12-Hydroxyabietic acid
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Reactant of Route 5
12-Hydroxyabietic acid

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